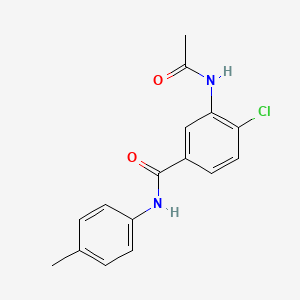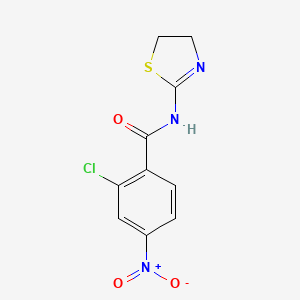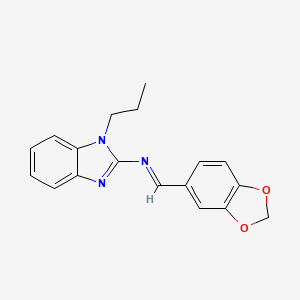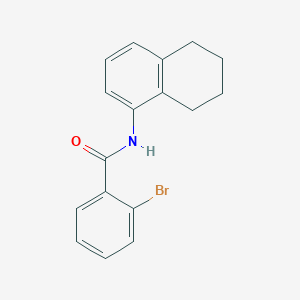
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide, also known as ACBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ACBC belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in inflammation and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant and anti-cancer effects. Studies have also suggested that this compound may have a role in the regulation of glucose and lipid metabolism.
实验室实验的优点和局限性
One of the major advantages of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is its relatively simple synthesis method. This makes it a cost-effective compound for use in lab experiments. This compound has also been shown to have good stability and solubility in a range of solvents.
However, there are also some limitations to the use of this compound in lab experiments. One of the major limitations is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential side effects of this compound and its long-term safety.
未来方向
There are several future directions for research on 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as cancer and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and chronic pain conditions. The synthesis method of this compound is relatively simple, and it exhibits a range of pharmacological properties. However, further studies are needed to determine its toxicity and safety profile and to explore its potential use in the treatment of other diseases.
合成方法
The synthesis of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide involves the reaction of 4-chloro-N-(4-methylphenyl)benzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at a temperature of around 80-90°C and produces this compound as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
科学研究应用
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of this compound as an analgesic. Studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This makes it a potential candidate for the treatment of chronic pain conditions.
属性
IUPAC Name |
3-acetamido-4-chloro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-6-13(7-4-10)19-16(21)12-5-8-14(17)15(9-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQXDUZZJZZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)



![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
